molecular formula C10H18N2O B3096564 N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide CAS No. 1286317-90-5

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide

Cat. No.: B3096564
CAS No.: 1286317-90-5
M. Wt: 182.26 g/mol
InChI Key: SSRYFWRILHWGOI-SECBINFHSA-N
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Description

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is of interest in various scientific fields due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with (3R)-piperidin-3-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction could produce cyclobutanemethanol derivatives.

Scientific Research Applications

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide hydrochloride
  • This compound derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a piperidine ring and a cyclobutanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRYFWRILHWGOI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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